4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride
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Overview
Description
“4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2138565-28-1 . It has a molecular weight of 202.64 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been reported . The process involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These esters are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H10N2O2.ClH/c11-8(12)6-3-1-2-5-4-9-10-7(5)6;/h4,6H,1-3H2,(H,9,10)(H,11,12);1H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Anti-Inflammatory Agents
The compound’s indazole moiety has been investigated for its anti-inflammatory properties. A series of related 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids were synthesized and screened for their anti-inflammatory activities . Understanding the structure-activity relationships (SAR) of these derivatives can guide the development of more potent anti-inflammatory agents.
Antimicrobial Activity
Certain derivatives of 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride exhibit antimicrobial activity. For instance, 2,3-diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole demonstrated high antistaphylococcal activity . Researchers continue to explore these compounds for potential use against bacterial infections.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The compound “4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride” belongs to the indazole class of compounds. Indazoles are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific molecule. If it targets a receptor, it might either activate or inhibit the receptor, leading to changes in cell signaling .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of “4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride”. For example, if it targets an enzyme involved in a specific metabolic pathway, it could affect the levels of the metabolites in that pathway .
Result of Action
The molecular and cellular effects of “4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride” would depend on its mode of action and the specific biochemical pathways it affects. For example, if it inhibits an enzyme, it could lead to a decrease in the production of a specific molecule, which could have various downstream effects on the cell .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-3-1-2-5-4-9-10-7(5)6;/h4,6H,1-3H2,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLAJPGHCKCKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride | |
CAS RN |
2138565-28-1 |
Source
|
Record name | 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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